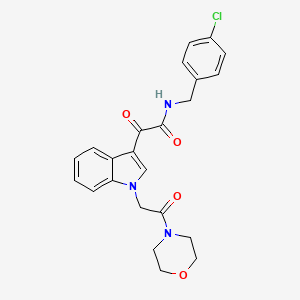

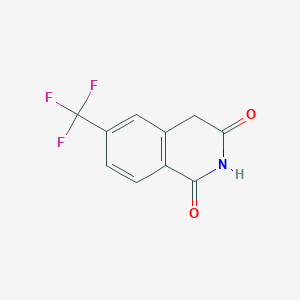

![molecular formula C23H20ClN3OS B2706139 N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-4-ylmethyl)propanamide CAS No. 923195-40-8](/img/structure/B2706139.png)

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-4-ylmethyl)propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-4-ylmethyl)propanamide” belongs to the class of organic compounds known as benzenesulfonamides . These are organic compounds containing a sulfonamide group that is S-linked to a benzene ring .

Synthesis Analysis

The synthesis of this compound involves several steps. The 1H-NMR and 13C-NMR data provide information about the structure of the compound . The IR data provide information about the functional groups present in the compound .Molecular Structure Analysis

The molecular structure of the compound can be analyzed using various spectroscopic techniques. The 1H-NMR and 13C-NMR data provide information about the structure of the compound . The IR data provide information about the functional groups present in the compound .Chemical Reactions Analysis

The chemical reactions involving this compound can be analyzed using various spectroscopic techniques. The 1H-NMR and 13C-NMR data provide information about the structure of the compound . The IR data provide information about the functional groups present in the compound .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various spectroscopic techniques. The 1H-NMR and 13C-NMR data provide information about the structure of the compound . The IR data provide information about the functional groups present in the compound .科学的研究の応用

Synthetic Methodologies and Chemical Properties

One study demonstrates the microwave-assisted synthesis of novel Pyrido[3,2-f][1,4]thiazepines, highlighting the efficiency of microwave irradiation in promoting chemical reactions involving thiazol derivatives. This method yielded better results in shorter times compared to traditional synthesis methods, underscoring the compound's relevance in facilitating the development of new chemical entities (R. Faty, M. Youssef, & Ayman M. S. Youssef, 2011).

Biological Activities

Research on derivatives incorporating a sulfonamide thiazole moiety as anticonvulsant agents has been conducted, demonstrating the potential of such compounds in medical applications. This study found that specific synthesized compounds showed protection against picrotoxin-induced convulsion, indicating their utility in treating neurological disorders (A. A. Farag et al., 2012).

Another investigation explored the synthesis and reactions of thiosemicarbazides, triazoles, and Schiff bases as antihypertensive α-blocking agents. This research underscores the compound's significance in the development of medications for managing hypertension, showcasing its diverse therapeutic potential (B. F. Abdel-Wahab et al., 2008).

Herbicidal and Antimicrobial Activities

A study on the synthesis and herbicidal activity of 2-aroxy-propanamides containing pyrimidine and 1,3,4-thiadiazole rings highlights the compound's application in agriculture. This research demonstrated moderate to good selective herbicidal activity against certain plant species, offering insights into the development of new herbicides (Man‐Yun Liu & De-Qing Shi, 2014).

作用機序

Target of Action

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-phenyl-N-[(pyridin-4-yl)methyl]propanamide is a benzothiazole-based compound . Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . The primary target of these compounds is often the DprE1 enzyme, which plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis .

Mode of Action

The interaction of N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-phenyl-N-[(pyridin-4-yl)methyl]propanamide with its target, the DprE1 enzyme, results in the inhibition of the enzyme’s function . This inhibition disrupts the cell wall biosynthesis of Mycobacterium tuberculosis, leading to the bacterium’s death .

Biochemical Pathways

The action of N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-phenyl-N-[(pyridin-4-yl)methyl]propanamide affects the biochemical pathway responsible for the synthesis of the cell wall in Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme, the compound disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall . This disruption leads to a downstream effect of inhibiting the growth and proliferation of the bacteria .

Pharmacokinetics

Benzothiazole derivatives are generally known for their good bioavailability .

Result of Action

The molecular and cellular effects of N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-phenyl-N-[(pyridin-4-yl)methyl]propanamide’s action result in the inhibition of Mycobacterium tuberculosis growth and proliferation . By disrupting the synthesis of the bacterial cell wall, the compound causes structural instability and eventual death of the bacteria .

特性

IUPAC Name |

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-4-ylmethyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20ClN3OS/c1-16-19(24)8-9-20-22(16)26-23(29-20)27(15-18-11-13-25-14-12-18)21(28)10-7-17-5-3-2-4-6-17/h2-6,8-9,11-14H,7,10,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COAMZCPQFAHNTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1N=C(S2)N(CC3=CC=NC=C3)C(=O)CCC4=CC=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-((7-(4-Methylpiperazin-1-yl)-4-nitrobenzo[c][1,2,5]oxadiazol-5-yl)amino)propan-1-ol](/img/structure/B2706062.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide](/img/structure/B2706065.png)

![Methyl 1-azaspiro[4.4]nonane-3-carboxylate;hydrochloride](/img/structure/B2706067.png)

![N-(3,4-dimethylphenyl)-3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxamide](/img/structure/B2706068.png)

![(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-(phenylsulfonyl)acetamide](/img/structure/B2706069.png)

![[1-(2,2-Difluoroethyl)cyclobutyl]methanol](/img/structure/B2706071.png)

![Methyl 5-(hydroxymethyl)bicyclo[3.2.1]octane-1-carboxylate](/img/structure/B2706072.png)

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide hydrochloride](/img/structure/B2706076.png)